Debrisoquin hydriodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Debrisoquin is a derivative of guanidine and belongs to the class of antihypertensive drugs.
- It shares similarities with guanethidine, another antihypertensive agent.
- Notably, Debrisoquin is used for phenotyping the CYP2D6 enzyme, which plays a crucial role in drug metabolism .
Scientific Research Applications
- Debrisoquin has applications in several fields:
Pharmacology: It is used for phenotyping CYP2D6, aiding in personalized medicine and predicting drug responses.
Biology: Researchers study its effects on neurotransmitter release and neuronal function.
Medicine: Debrisoquin’s role in hypertension treatment and its interactions with other drugs are of clinical interest.
Industry: Its synthesis and potential as a pharmacological tool are relevant in drug development.
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroisoquinoline-2-carboximidamide hydroiodide is a member of the isoquinoline alkaloids, a large group of natural products . These compounds, including 1,2,3,4-tetrahydroisoquinolines (THIQ), exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Mode of Action
It is known that the active hydrogen on the nitrogen atom, which acts as a positively charged region, can form key interactions with the target . This interaction may be a key factor in influencing the biological activity of the compound .
Biochemical Pathways
It is known that thiq based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that they may interact with multiple biochemical pathways.
Result of Action
It is known that thiq based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that they may have multiple effects at the molecular and cellular level.
Future Directions
THIQ and its derivatives have garnered significant attention in the scientific community due to their diverse biological activities . Future research will likely focus on the development of novel THIQ analogs with potent biological activity . In particular, THIQ-3-carboxylic acid derivatives have shown promise as inhibitors of the PD-1/PD-L1 immune checkpoint pathway , suggesting potential applications in cancer immunotherapy.
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydroisoquinoline-2-carboximidamide hydroiodide, like other THIQ-based compounds, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of 1,2,3,4-Tetrahydroisoquinoline-2-carboximidamide hydroiodide on cells and cellular processes are complex and multifaceted. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the context in which the compound is introduced.
Molecular Mechanism
It is likely to involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,3,4-Tetrahydroisoquinoline-2-carboximidamide hydroiodide can change over time. This could be due to factors such as the compound’s stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
The effects of 1,2,3,4-Tetrahydroisoquinoline-2-carboximidamide hydroiodide can vary with different dosages in animal models. There may be threshold effects observed in these studies, as well as potential toxic or adverse effects at high doses
Metabolic Pathways
1,2,3,4-Tetrahydroisoquinoline-2-carboximidamide hydroiodide is likely involved in various metabolic pathways, interacting with enzymes or cofactors It may also have effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of 1,2,3,4-Tetrahydroisoquinoline-2-carboximidamide hydroiodide within cells and tissues are complex processes that likely involve various transporters or binding proteins . The compound may also have effects on its localization or accumulation within cells.
Subcellular Localization
It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
- Debrisoquin can be synthesized through various routes, but one common method involves the reaction of guanidine with an appropriate aromatic aldehyde or ketone.
- The industrial production typically involves chemical synthesis, with specific reaction conditions varying based on the chosen synthetic pathway.
Chemical Reactions Analysis
- Debrisoquin undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine or bromine).
- Major products formed depend on the specific reaction conditions and substituents present in the starting materials.
Comparison with Similar Compounds
- Debrisoquin shares the guanidine moiety with compounds like guanoxan and guanadrel.
- Its uniqueness lies in its use for CYP2D6 phenotyping and its specific mechanism of action .
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinoline-2-carboximidamide;hydroiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.HI/c11-10(12)13-6-5-8-3-1-2-4-9(8)7-13;/h1-4H,5-7H2,(H3,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDNBVFWOCFLIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=N)N.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.